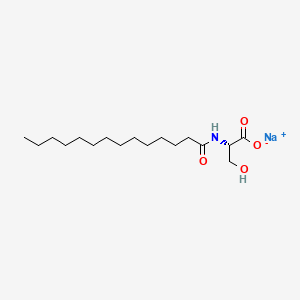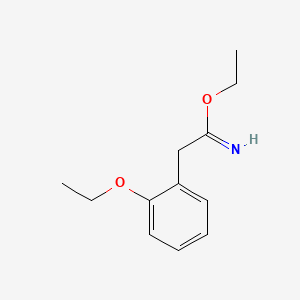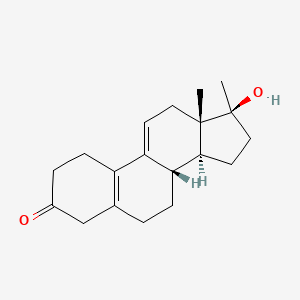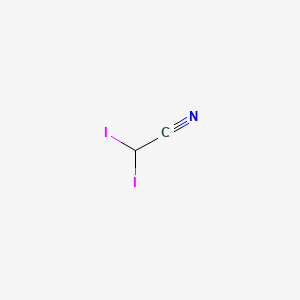
Diiodoacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodoacetonitrile is an organic compound with the molecular formula C₂HI₂N It is characterized by the presence of two iodine atoms and a nitrile group attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diiodoacetonitrile can be synthesized through the iodination of acetonitrile. The process typically involves the reaction of acetonitrile with iodine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Diiodoacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, leading to the formation of different substituted acetonitriles.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the nitrile group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed:
Substitution: Various substituted acetonitriles.
Reduction: Corresponding amines.
Oxidation: Oxidized derivatives of acetonitrile.
Aplicaciones Científicas De Investigación
Diiodoacetonitrile has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways involving nitrile groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which diiodoacetonitrile exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of iodine atoms and a nitrile group allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Iodoacetonitrile: Contains one iodine atom and a nitrile group. It is less reactive compared to diiodoacetonitrile due to the presence of only one iodine atom.
Bromoacetonitrile: Contains a bromine atom instead of iodine. It exhibits different reactivity patterns due to the difference in halogen properties.
Chloroacetonitrile: Contains a chlorine atom. It is less reactive than both iodoacetonitrile and this compound.
Uniqueness of this compound: this compound is unique due to the presence of two iodine atoms, which significantly enhances its reactivity and makes it a valuable intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including substitution, reduction,
Propiedades
IUPAC Name |
2,2-diiodoacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HI2N/c3-2(4)1-5/h2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQFQQBHGKPDHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HI2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747636 |
Source


|
| Record name | Diiodoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959961-04-7 |
Source


|
| Record name | Diiodoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
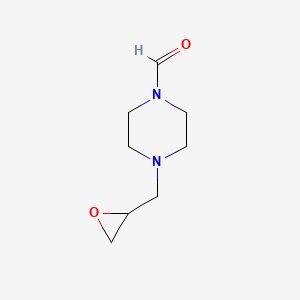
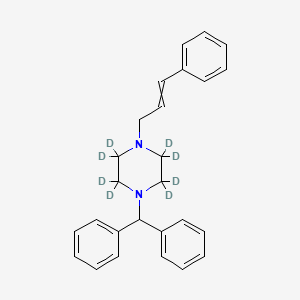

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)

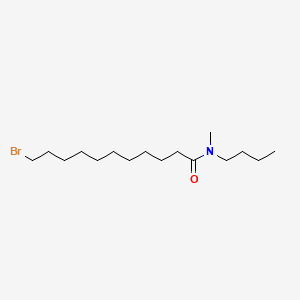
![4-Methoxy-1H-imidazo[4,5-c]pyridine](/img/structure/B589790.png)

